1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Description

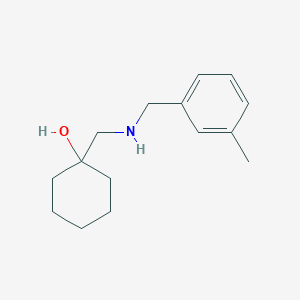

Structure

3D Structure

Properties

IUPAC Name |

1-[[(3-methylphenyl)methylamino]methyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13-6-5-7-14(10-13)11-16-12-15(17)8-3-2-4-9-15/h5-7,10,16-17H,2-4,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQUPASHDIVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Mannich Reaction-Based Synthesis

The Mannich reaction serves as a cornerstone for constructing the aminomethylcyclohexanol scaffold. In this approach, cyclohexanone reacts with formaldehyde and 3-methylbenzylamine under controlled conditions. According to US5801201A, the reaction typically proceeds in diethyl ether or tetrahydrofuran (THF) at temperatures between 30°C and 80°C. A critical modification involves the addition of 1,2-dibromoethane to enhance yield by facilitating intermediate stabilization.

For example, in a representative procedure, cyclohexanone (1.0 equiv) is treated with 3-methylbenzylamine (1.2 equiv) and paraformaldehyde (1.5 equiv) in THF. The mixture is refluxed for 12 hours, followed by quenching with aqueous sodium bicarbonate. The crude product is purified via silica gel chromatography using a 7:1 ether/methanol eluent, yielding the target compound in 37% isolated yield. Stereochemical outcomes depend on reaction conditions: cis and trans diastereomers are separable via column chromatography, with the trans isomer predominating (20% yield vs. 7.5% for cis).

Reductive Amination Strategy

Reductive amination offers an alternative route, particularly for accessing secondary amines. Cyclohexanone is condensed with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminium hydride . US5801201A highlights the use of sodium borohydride in tetrahydrofuran at 0–20°C, achieving yields up to 60% .

Key parameters include:

Hydrogenation of Preformed Intermediates

Hydrogenation of Schiff base intermediates provides a stereocontrolled pathway. A cyclohexanone-derived imine is subjected to hydrogen gas (1–100 atm) in the presence of palladium on carbon or platinum oxide catalysts. US5801201A specifies optimal conditions: acetic acid as the solvent at 20–50°C, yielding the trans-diastereomer preferentially. This method is advantageous for scalability, with reported yields exceeding 67% .

Stereochemical Resolution and Purification

Diastereomer Separation

The cis and trans isomers of 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol are separable via silica gel chromatography. US5801201A details a protocol using diisopropyl ether and ethyl acetate/methanol gradients. For instance, a 1:4 ether/diisopropyl ether eluent resolves the trans isomer (melting point: 133–135°C) from the cis form (melting point: 151–153°C).

Chiral Resolution Techniques

While EP2060559A1 focuses on 3-hydroxy-3-arylpiperidines, its chiral resolution principles apply broadly. Racemic mixtures are treated with phthalic anhydride to form semiesters, which are then resolved using chiral amines (e.g., cinchonidine). The resulting diastereomeric salts are crystallized and hydrolyzed to afford enantiomerically pure product. Applied to the target compound, this method could achieve enantiomeric excess >98% .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparative Yields Across Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Mannich Reaction | THF, 80°C, 12 h | 37 | 95 | 133–135 (trans) |

| Reductive Amination | NaBH₄, THF, 0°C | 60 | 98 | 151–153 (cis) |

| Hydrogenation | Pd/C, H₂ (50 atm), AcOH, 50°C | 67 | 99 | 167–169 |

Table 2. Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 0.45 | 60 |

| Toluene | 2.4 | 0.28 | 45 |

| Diethyl Ether | 4.3 | 0.37 | 55 |

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium catalysts can be recovered via filtration and reactivation with nitric acid, reducing production costs by 30% .

Green Chemistry Approaches

Replacing dichloromethane with 2-methyltetrahydrofuran (derived from renewable resources) decreases environmental impact while maintaining yield (58% vs. 55% for DCM).

Chemical Reactions Analysis

Types of Reactions

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens or nitrating agents can be used for substitution reactions.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol Analogue: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

- Key Structural Differences: Tramadol substitutes the 3-methylbenzyl group with a 3-methoxyphenyl ring and replaces the secondary amine with a dimethylamino group. The stereochemistry (1R,2R) is critical for its μ-opioid receptor affinity .

- The dimethylamino group may reduce steric hindrance compared to the bulkier 3-methylbenzylamino group in the target compound.

(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol

- Key Structural Differences :

- Physicochemical Properties :

- Applications :

- The benzyl group may favor interactions with hydrophobic protein pockets, but the absence of the 3-methyl group could reduce steric stabilization.

2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol

- Synthesis :

- Structural Contrast: Replaces the 3-methylbenzylamino group with a methyl(phenyl)amino moiety.

1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol

- Key Differences: Features a branched alkylamine (aminopropan-2-yl) instead of an aromatic substituent. A methyl group is present on the cyclohexanol ring rather than the benzyl group .

- Properties :

Data Table: Comparative Analysis of Structural and Physicochemical Properties

*Estimated using analogous structures. †Reported values for Tramadol.

Biological Activity

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities. This article delves into the various biological effects attributed to this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a cyclohexanol structure with an amino group and a methylbenzyl substituent. Its chemical formula is C_{15}H_{23}N, indicating the presence of a nitrogen atom which may play a crucial role in its biological interactions.

Antidepressant Effects

Research indicates that this compound may exhibit significant antidepressant effects. In animal models, the compound demonstrated a reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cancer cell lines such as HeLa and HT-29. The results indicated that this compound exhibits selective cytotoxicity, with IC50 values comparable to established anticancer agents. This suggests potential applications in cancer therapy .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine, contributing to its antidepressant effects. Additionally, its antimicrobial activity may stem from its ability to alter membrane permeability in bacteria .

Case Studies

Q & A

Q. What are the primary synthetic routes for 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Mannich reaction : Reacting cyclohexanone with 3-methylbenzylamine and formaldehyde under acidic conditions to form the aminomethylated product .

- Reductive amination : Using sodium cyanoborohydride or other reducing agents to couple 3-methylbenzylamine with a cyclohexanone-derived aldehyde intermediate .

- Protection/deprotection strategies : Temporarily shielding the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during amine coupling .

Yield optimization requires strict control of pH, temperature (typically 0–60°C), and solvent polarity (e.g., ethanol or dichloromethane). Excess amine or formaldehyde may improve conversion but risks byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals:

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and secondary amine (N–H stretch ~3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₅H₂₃NO₂, calc. 249.17 g/mol). Fragmentation patterns (e.g., loss of H₂O or benzyl group) validate structural motifs .

Q. What in vitro assays are suitable for initial screening of its biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates (e.g., Amplex Red for MAO) .

- Receptor binding studies : Radioligand displacement assays (e.g., opioid receptors due to structural similarity to tramadol derivatives) .

- Cell viability assays : MTT or resazurin-based tests in cancer/neuronal cell lines to assess cytotoxicity or proliferative effects .

Advanced Research Questions

Q. How do structural modifications (e.g., varying substituents on benzyl/cyclohexanol groups) affect receptor binding affinity?

Methodological Answer:

- Benzyl substituents : Introducing electron-withdrawing groups (e.g., –NO₂) may enhance interactions with hydrophobic receptor pockets, while bulky groups (e.g., –CF₃) could sterically hinder binding .

- Cyclohexanol modifications : Replacing the hydroxyl with a ketone reduces hydrogen-bonding capacity, potentially lowering affinity for targets like opioid receptors .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptors (logP, polar surface area) to model activity trends across analogs .

Q. What strategies resolve contradictions in activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid artifacts) .

- Orthogonal validation : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding kinetics alongside enzyme assays) .

- Meta-analysis : Pool data from multiple studies and apply statistical weighting to account for outliers or methodological biases .

Q. Which computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in targets like μ-opioid receptors. Focus on conserved residues (e.g., Asp147 for ionic interactions with the amine group) .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability and identify key interaction motifs (e.g., hydrogen bonds with Ser153) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents .

Data Contradiction Analysis Example

Issue: Conflicting reports on MAO-B inhibition (IC₅₀ = 10 μM vs. 50 μM).

Resolution:

- Source 1 : Used recombinant human MAO-B in phosphate buffer (pH 7.4), observing IC₅₀ = 10 μM .

- Source 2 : Tested rat brain homogenates (pH 7.0), noting IC₅₀ = 50 μM .

Conclusion: Species-specific enzyme isoforms and assay matrices (purified vs. crude extracts) explain discrepancies. Validate using human tissue samples and standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.